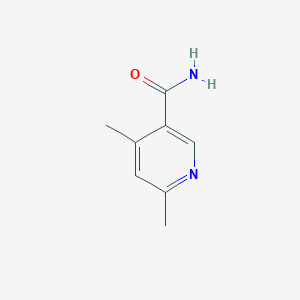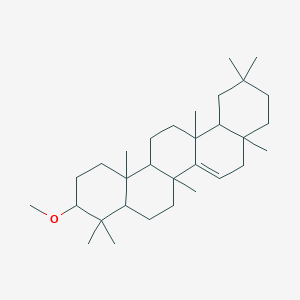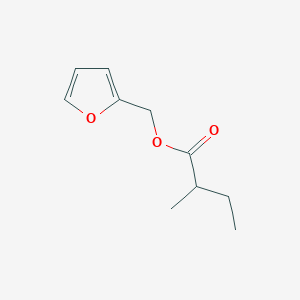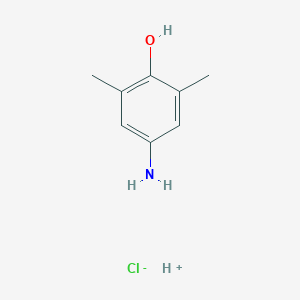
β-D-xylopyranoside de benzyle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of organoboron compounds related to the structure of interest involves the condensation of bis(hydroxyalkyl)nitrones with phenylboronic acid, leading to compounds with bicyclic structures due to intramolecular O→B coordination (Kliegel et al., 1985). Another related synthesis involves the preparation of dioxolane and dioxane derivatives, showcasing methods that could be applicable to the synthesis of the compound of interest (Li et al., 2001).
Molecular Structure Analysis
The molecular structure and conformational analysis of compounds similar to “(2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol” have been studied using various methods, including NMR and X-ray diffraction, revealing details about the stereochemistry and conformation of such molecules (Khazhiev et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of related compounds have been explored through their reactions with iodine and ligation with metals, demonstrating the potential for diverse chemical transformations (Singh et al., 2001). This can provide insights into the chemical behavior of “(2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol”.
Physical Properties Analysis
The physical properties, such as melting points and crystallinity, of related compounds have been characterized, highlighting the influence of molecular structure on these properties (Hsiue & Chen, 1995). Such analyses are crucial for understanding the behavior of “(2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol” under various conditions.
Chemical Properties Analysis
Investigations into the chemical properties of compounds with similar structures, including their reactivity and the nature of their interactions with other molecules, have been conducted to understand their potential applications and behavior in different environments (Galer et al., 2014).
Applications De Recherche Scientifique
Activateur de la biosynthèse des glycosaminoglycanes (GAG)
Le β-D-xylopyranoside de benzyle joue un rôle crucial dans la biosynthèse des glycosaminoglycanes (GAG). Les GAG sont de longs polyosides linéaires anioniques composés de disaccharides répétitifs. Ces chaînes sont souvent attachées à des protéines de base, formant des protéoglycanes (PG) qui sont essentiels à diverses fonctions biologiques . Le this compound agit comme un activateur dans la biosynthèse des GAG, contribuant à l'intégrité structurelle des matrices extracellulaires et à la signalisation cellulaire.
Mécanisme D'action
Target of Action
Benzyl Beta-D-Xylopyranoside primarily targets proteoglycans , macromolecules with important biological functions . Proteoglycans are present in all mammalian cells, usually located in extracellular matrices or on cell surfaces, where they are involved in a diversity of biological processes such as cell proliferation and differentiation, adhesion, and migration .
Mode of Action
Benzyl Beta-D-Xylopyranoside interacts with its targets by inducing glycosaminoglycan (GAG) chain synthesis independently of a proteoglycan core protein . This interaction results in changes to the structure of the proteoglycans, which can have significant effects on their function.
Biochemical Pathways
The compound affects the biosynthesis of glycosaminoglycans . The biosynthesis is initiated by the addition of a xylose residue to the core protein, followed by galactosylation of the xylose by the galactosyltransferase β4GalT7 . Thereafter, an additional galactose residue and a glucuronic acid residue are added, altogether constituting the tetrasaccharide from which polymerization occurs .
Pharmacokinetics
The compound’s interaction with proteoglycans suggests that it may be distributed widely throughout the body, given the ubiquitous presence of these macromolecules .
Result of Action
The primary molecular effect of Benzyl Beta-D-Xylopyranoside’s action is the induction of GAG chain synthesis . This can lead to changes in the structure and function of proteoglycans, potentially affecting a wide range of biological processes. For instance, it has been shown that certain xylosides can have a tumor-selective growth inhibitory effect both in vitro and in vivo .
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGMDBJXWCFLRQ-WRWGMCAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909558 | |
| Record name | Benzyl pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10548-61-5 | |
| Record name | Benzyl-beta-D-xyloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010548615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)







